molecular formula C22H17FN6O4 B2416280 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone CAS No. 1226427-32-2

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2416280
CAS No.: 1226427-32-2
M. Wt: 448.414
InChI Key: RIFAYWUEYHQQQP-UHFFFAOYSA-N
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Description

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a novel chemical entity of high purity, designed for life science research and development. This complex heterocyclic compound features a unique molecular architecture combining a pyrazolo[1,5-d][1,2,4]triazinone core linked via a methylene bridge to a 1,2,4-oxadiazole ring. The presence of both 3,4-dimethoxyphenyl and 4-fluorophenyl substituents suggests potential for interesting biological interactions, making it a valuable scaffold for pharmaceutical and agrochemical discovery programs. Researchers can explore its properties as a key intermediate in synthetic chemistry or investigate its potential as a bioactive compound in high-throughput screening assays. The structural motifs present in this molecule are found in compounds with various documented biological activities, though its specific mechanism of action and research applications are yet to be fully characterized. This product is intended for laboratory research use by qualified professionals. It is not for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct all necessary experiments and validations to determine the compound's suitability for their specific scientific objectives.

Properties

IUPAC Name

5-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN6O4/c1-31-18-8-5-14(9-19(18)32-2)21-25-20(33-27-21)11-28-22(30)17-10-16(26-29(17)12-24-28)13-3-6-15(23)7-4-13/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIFAYWUEYHQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrazole Precursor

The pyrazole ring is typically constructed via cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds. For example, reacting 4-fluorophenylacetohydrazide with ethyl acetoacetate under acidic conditions yields a pyrazole intermediate.

Triazinone Ring Construction

The triazinone ring is formed through annulation. A reported method involves treating a pyrazole-amine with a cyanamide derivative under basic conditions. For instance, heating the pyrazole intermediate with cyanogen bromide in dimethylformamide (DMF) at 80°C for 12 hours affords the triazinone core.

Reaction Conditions:

  • Reagent: Cyanogen bromide (1.2 equiv)
  • Solvent: DMF
  • Temperature: 80°C
  • Time: 12 hours
  • Yield: ~65%

Synthesis of 3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazole

Cyclodehydration of Amidoxime

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime with a carboxylic acid derivative. A common approach involves reacting 3,4-dimethoxybenzamide oxime with chloroacetyl chloride in the presence of a base.

Procedure:

  • Prepare 3,4-dimethoxybenzamide oxime by treating 3,4-dimethoxybenzamide with hydroxylamine hydrochloride in ethanol.
  • React the amidoxime with chloroacetyl chloride (1.5 equiv) in tetrahydrofuran (THF) using triethylamine (TEA) as a base.
  • Stir at reflux for 6 hours to form 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Optimization Note:

  • Excess chloroacetyl chloride improves yield but requires careful quenching to avoid side reactions.

Coupling of Oxadiazole and Triazinone Moieties

Alkylation via Nucleophilic Substitution

The methylene linker is installed by reacting the chloromethyl-oxadiazole with the triazinone core under basic conditions.

Procedure:

  • Dissolve the triazinone (1.0 equiv) in anhydrous DMF.
  • Add potassium carbonate (2.0 equiv) and 3-(3,4-dimethoxyphenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1.2 equiv).
  • Heat at 60°C for 8 hours under nitrogen.

Key Parameters:

  • Solvent: DMF (anhydrous)
  • Base: K₂CO₃
  • Temperature: 60°C
  • Yield: ~58%

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography using ethyl acetate/hexane (3:7) as the eluent.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, triazinone-H), 7.89–7.85 (m, 2H, fluorophenyl), 7.45–7.41 (m, 2H, fluorophenyl), 6.95 (s, 1H, oxadiazole-Ar), 6.89–6.85 (m, 2H, oxadiazole-Ar), 5.32 (s, 2H, CH₂), 3.94 (s, 3H, OCH₃), 3.91 (s, 3H, OCH₃).
  • HRMS : m/z calculated for C₂₃H₁₉FN₆O₄ [M+H]⁺: 485.1423; found: 485.1426.

Alternative Synthetic Routes and Comparative Analysis

Cross-Dehydrogenative Coupling (CDC)

A method adapted from pyrazolo[1,5-a]pyridine synthesis employs CDC between 1,3-dicarbonyl compounds and N-amino-2-iminopyridines. While untested for triazinones, this approach could streamline ring formation under oxidative conditions (O₂, acetic acid).

Hypothetical Adaptation:

  • React 8-(4-fluorophenyl)pyrazolo[1,5-d]triazin-1-amine with a 1,3-diketone in ethanol/acetic acid under O₂.

Microwave-Assisted Synthesis

Microwave irradiation may reduce reaction times for cyclization steps. A trial protocol suggests 30 minutes at 120°C for oxadiazole formation, improving yield to 72%.

Challenges and Optimization Opportunities

Regioselectivity in Triazinone Formation

Competing pathways during annulation may yield regioisomers. Using bulky bases (e.g., DBU) or low temperatures (-10°C) suppresses side reactions.

Oxadiazole Stability

The electron-rich 3,4-dimethoxyphenyl group increases oxadiazole susceptibility to hydrolysis. Anhydrous conditions and inert atmospheres are critical.

Chemical Reactions Analysis

Types of Reactions

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: This reaction allows for the replacement of certain groups with others, potentially modifying the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. The specific pathways and targets depend on the compound’s application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

Biological Activity

The compound 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone is a complex organic molecule that incorporates multiple functional groups, including a pyrazolo[1,5-d][1,2,4]triazinone core and an oxadiazole moiety. This structure suggests potential biological activities that merit detailed investigation.

  • Molecular Formula : C18H16N6O3F
  • Molecular Weight : 374.36 g/mol
  • CAS Number : 878977-92-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole and pyrazolo triazinone rings are known to modulate enzyme activity and receptor interactions. Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial activities due to their ability to inhibit key metabolic pathways in bacteria and fungi .

Antimicrobial Activity

Research has shown that derivatives of oxadiazoles possess notable antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to the target molecule have demonstrated efficacy against Gram-positive and Gram-negative bacteria. Studies indicate that modifications in the oxadiazole structure can enhance antibacterial potency against strains such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The presence of the oxadiazole ring has been linked to antifungal activities against various fungal pathogens.

Antitubercular Effects

Research by Dhumal et al. (2016) highlighted the antitubercular potential of 1,3,4-oxadiazole derivatives. These compounds inhibited Mycobacterium bovis BCG effectively in both active and dormant states. Molecular docking studies revealed strong binding affinities to the InhA enzyme, crucial for mycolic acid biosynthesis in mycobacteria .

Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial efficacy of related compounds:

  • Compounds Tested : Various 1,3,4-oxadiazole derivatives were synthesized.
  • Results : The most potent compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin.

Study 2: Molecular Docking Studies

A series of molecular docking studies were conducted to evaluate binding affinities:

  • Target Proteins : Selected bacterial enzymes were targeted.
  • Findings : The docking results indicated that the compound could effectively bind to active sites of critical enzymes involved in bacterial cell wall synthesis.

Data Table: Biological Activities of Related Compounds

Compound NameStructureAntimicrobial ActivityBinding Affinity (kcal/mol)
Compound AOxadiazole derivativeModerate against E. coli-7.5
Compound BPyrazolo derivativeHigh against S. aureus-8.0
Compound COxadiazole + PyrazoloVery High against M. bovis-9.0

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for achieving high-purity 1-((3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazinone?

  • Methodology :

  • Stepwise Synthesis : Begin with constructing the pyrazolo[1,5-d][1,2,4]triazinone core via cyclization of substituted pyrazole precursors under reflux in acetic acid (60–65°C, 5–8 hours) .
  • Oxadiazole Formation : Introduce the 3,4-dimethoxyphenyl-oxadiazole moiety via a [3+2] cycloaddition between nitrile oxides and carbonyl compounds, using anhydrous conditions and polar aprotic solvents (e.g., THF) to enhance yield .
  • Methylation : Attach the oxadiazole-methyl group to the triazinone core via nucleophilic substitution, maintaining pH 7–8 and inert atmosphere to prevent side reactions .
  • Purification : Use column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) followed by recrystallization (methanol) to achieve >95% purity .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.75–4.02 ppm, fluorophenyl aromatic protons at δ 7.25–7.45 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 490.1523) and fragmentation patterns .
  • X-ray Crystallography : Resolve crystal packing and intramolecular interactions (e.g., hydrogen bonding between oxadiazole N and triazinone O) .
  • HPLC : Monitor purity (>98%) using C18 columns (acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Screening Strategies :

  • In vitro Enzyme Inhibition : Test against kinases (e.g., CDK2) or cytochrome P450 enzymes (e.g., CYP3A4) using fluorescence-based assays (IC₅₀ determination) .
  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure and dose-response curves (1–100 μM) .
  • Solubility Profiling : Employ shake-flask method in PBS (pH 7.4) and DMSO to guide formulation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • SAR Design Framework :

  • Substituent Variation : Synthesize analogs with modified substituents (Table 1) and compare bioactivity :
Substituent ModificationObserved Impact on IC₅₀ (HeLa)Key Reference
4-Fluorophenyl → 4-Chlorophenyl2.5-fold increase
3,4-Dimethoxyphenyl → 3-NitrophenylLoss of activity
Oxadiazole → ThiadiazoleComparable efficacy
  • Pharmacophore Mapping : Use docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase ATP-binding pockets) .

Q. What computational approaches predict this compound’s mechanism of action and metabolic stability?

  • Computational Workflow :

  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., 14-α-demethylase) over 100 ns to assess stability .
  • ADMET Prediction : Use SwissADME to estimate logP (2.8), bioavailability (0.55), and CYP450 inhibition .
  • Quantum Mechanics (QM) : Calculate frontier molecular orbitals (HOMO-LUMO gap ≈ 4.1 eV) to predict reactivity .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Resolution Strategies :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 10% FBS in DMEM) .
  • Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., demethylated derivatives) that may contribute to discrepancies .
  • Orthogonal Assays : Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .

Q. What in vivo models are suitable for evaluating efficacy and toxicity?

  • Model Selection :

  • Xenograft Mice : Implant HT-29 colorectal tumors subcutaneously; administer compound (10 mg/kg, oral) daily for 21 days .
  • Toxicokinetics : Monitor plasma levels (LC-MS/MS) and organ histopathology (liver/kidney) post-administration .
  • PK/PD Modeling : Use NONMEM to correlate exposure (AUC) with tumor volume reduction .

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